Cas no 2228691-08-3 (2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol)

2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol 化学的及び物理的性質
名前と識別子
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- 2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol
- EN300-1948920
- 2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol
- 2228691-08-3
-
- インチ: 1S/C10H10F4O/c1-9(2,15)8-5-6(11)3-4-7(8)10(12,13)14/h3-5,15H,1-2H3
- InChIKey: UHZRAQMWGNGBSM-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(=CC=1C(C)(C)O)F)(F)F
計算された属性
- せいみつぶんしりょう: 222.06677759g/mol
- どういたいしつりょう: 222.06677759g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 20.2Ų
2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1948920-10.0g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1948920-1.0g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1948920-0.25g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 0.25g |
$723.0 | 2023-09-17 | ||
Enamine | EN300-1948920-10g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 10g |
$3376.0 | 2023-09-17 | ||
Enamine | EN300-1948920-0.05g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 0.05g |
$660.0 | 2023-09-17 | ||
Enamine | EN300-1948920-5.0g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1948920-0.5g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 0.5g |
$754.0 | 2023-09-17 | ||
Enamine | EN300-1948920-2.5g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 2.5g |
$1539.0 | 2023-09-17 | ||
Enamine | EN300-1948920-1g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 1g |
$785.0 | 2023-09-17 | ||
Enamine | EN300-1948920-5g |
2-[5-fluoro-2-(trifluoromethyl)phenyl]propan-2-ol |
2228691-08-3 | 5g |
$2277.0 | 2023-09-17 |
2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-ol 関連文献
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
2-5-fluoro-2-(trifluoromethyl)phenylpropan-2-olに関する追加情報
2-5-Fluoro-2-(Trifluoromethyl)Phenylpropan-2-Ol: A Comprehensive Overview
2-5-Fluoro-2-(Trifluoromethyl)Phenylpropan-2-Ol is a compound with the CAS registry number NO2228691-08-3. This compound is a derivative of phenol, characterized by its unique structure that includes a fluorine atom at the 5-position of the benzene ring and a trifluoromethyl group attached to the 2-position of the ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of NO2228691-08-3 involves a multi-step process that typically begins with the preparation of the benzene ring precursor. The introduction of the fluorine atom and the trifluoromethyl group requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of such compounds, reducing production costs and minimizing waste.
One of the most significant applications of NO2228691-08-3 lies in its use as an intermediate in drug discovery. The compound's structure provides a versatile platform for further functionalization, allowing researchers to explore its potential as a lead compound in various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.
In addition to its pharmaceutical applications, NO2228691-08-3 has also found utility in agrochemicals. Its ability to act as a plant growth regulator has been explored in recent research, with findings suggesting that it can enhance crop resilience against environmental stressors such as drought and salinity. This dual functionality underscores the compound's versatility and highlights its potential for contributing to sustainable agriculture practices.
The chemical stability of NO2228691-08-3 is another area that has garnered attention from researchers. Studies have demonstrated that the compound exhibits remarkable resistance to degradation under various environmental conditions, which is crucial for its application in long-term formulations. Furthermore, its solubility properties make it suitable for use in both aqueous and organic solvents, expanding its applicability across different industries.
Recent breakthroughs in computational chemistry have also played a pivotal role in understanding the behavior of NO2228691-08-3 at the molecular level. Advanced molecular modeling techniques have provided insights into its electronic structure and interaction patterns with other molecules, facilitating the design of more effective derivatives. These computational studies are complemented by experimental validations, ensuring that theoretical predictions align with real-world observations.
Looking ahead, the future of NO2228691-08-3 seems promising as researchers continue to unlock its full potential. Collaborative efforts between academia and industry are expected to drive innovation in its synthesis, application development, and commercialization. As sustainability becomes a key focus across all sectors, compounds like NO2228691-08-3 will likely play an increasingly important role in creating eco-friendly solutions.
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